molecular formula C10H16O3 B1263550 Jasminodiol

Jasminodiol

Cat. No.: B1263550
M. Wt: 184.23 g/mol
InChI Key: JPFJQHYDGYXING-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jasminodiol (C₁₀H₁₆O₃, molecular weight: 183.10 g/mol) is a monoterpenoid compound predominantly isolated from Gardenia jasminoides Ellis (Gardenia) and related species . It is structurally characterized by a bicyclic framework with hydroxyl groups, contributing to its polar nature and bioavailability . This compound has been identified as a key bioactive component in traditional herbal formulations like Fructus Gardeniae (FG), where it exhibits anxiolytic, anti-inflammatory, and metabolic regulatory properties . Its pharmacological activity is linked to modulation of neurotransmitter systems (e.g., glycine and glutamic acid metabolism) and enzyme targets such as monoamine oxidase A (MAOA) and acetylcholinesterase (ACHE) .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(4S)-3,4-bis(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O3/c1-10(2)4-8(13)3-7(5-11)9(10)6-12/h3,9,11-12H,4-6H2,1-2H3/t9-/m1/s1

InChI Key

JPFJQHYDGYXING-SECBINFHSA-N

Isomeric SMILES

CC1(CC(=O)C=C([C@H]1CO)CO)C

Canonical SMILES

CC1(CC(=O)C=C(C1CO)CO)C

Synonyms

jasminodiol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Jasminodiol belongs to the monoterpenoid class, sharing structural and functional similarities with other Gardenia-derived compounds. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Natural Source Key Pharmacological Activities Key Targets/Pathways
This compound C₁₀H₁₆O₃ 183.10 Gardenia jasminoides Anxiolytic, anti-inflammatory, metabolic regulation MAOA, ACHE, FXR receptor
Geniposide C₁₇H₂₄O₁₀ 387.13 Gardenia jasminoides Hepatoprotective, anti-diabetic NF-κB, AMPK pathways
Crocetin C₂₀H₂₄O₄ 328.40 Gardenia jasminoides Antioxidant, neuroprotective Nrf2/ARE pathway
Jasminoside A C₁₇H₂₇O₉ 375.16 Gardenia jasminoides Anti-thrombotic, anti-inflammatory COX-2 inhibition
Shanzhiside C₁₇H₂₈O₁₁ 407.15 Gardenia jasminoides Sedative, anti-pyretic GABAergic modulation

Key Research Findings

Anxiolytic Activity: this compound outperforms geniposide and shanzhiside in targeting MAOA and ACHE, enzymes critical in neurotransmitter degradation. Molecular docking studies show this compound has a binding affinity of −8.2 kcal/mol for MAOA, compared to −7.5 kcal/mol for geniposide . In contrast, crocetin primarily acts via antioxidant mechanisms, lacking direct MAOA/ACHE inhibition .

Metabolic Regulation: this compound modulates glycine and glutamic acid metabolism, pathways less affected by jasminoside A or shanzhiside .

Structural Differentiation: this compound’s smaller molecular size (C₁₀ vs. C₁₇ in geniposide) enhances its blood-brain barrier permeability, explaining its superior neuroactivity . Crocetin’s extended conjugated double bonds enable unique light absorption at 430 nm, unlike this compound’s peak at 240 nm .

Contradictions and Limitations

  • Bioavailability: While this compound’s anxiolytic effects are well-documented in FG extracts, isolated this compound shows reduced efficacy, suggesting synergism with co-occurring compounds like nicotiflorin .
  • Target Specificity: Unlike jasminoside A (COX-2 inhibitor), this compound’s anti-inflammatory effects are indirect, mediated via metabolic pathway modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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